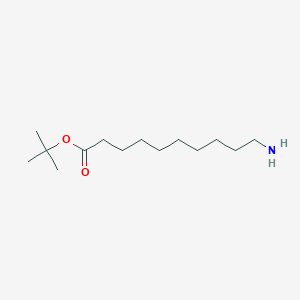

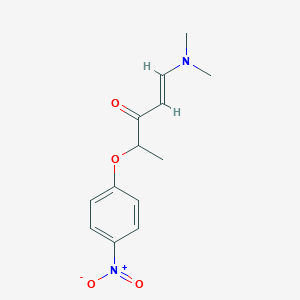

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has been found to possess interesting biological properties, making it a valuable tool for studying various biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

Synthesis and Ring Opening Reactions

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is involved in various synthesis and ring-opening reactions. For instance, it's used in the synthesis of 2-silabicyclo[2.1.0]pentane derivatives, which are important in organic chemistry for producing compounds like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, a 1-sila-4-cyclopentene-2-carboxylate, or an allyl(methoxysilyl)ketene. These compounds find applications in material science and pharmaceuticals (Maas et al., 2004).

Stable Carbonium Ions Study

This compound also plays a role in the study of stable carbonium ions. For example, 1-Methylcyclopentyl cation, a stable solution derived from 1-Methyl-1-chlorocyclopentane and related compounds, has been studied extensively. These studies provide insights into the stability and reactivity of carbonium ions, which are crucial in understanding organic reaction mechanisms (Olah et al., 1967).

Parallel Kinetic Resolution

Another application is in the parallel kinetic resolution of related compounds. This involves the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are significant in producing pharmaceuticals and agrochemicals (Davies et al., 2003).

Catalytic Reactions

This chemical is also involved in various catalytic reactions. For example, the additive-free catalytic system for hydrogenation of carboxylic acid esters to alcohols with a cobalt pincer catalyst precursor is a significant development in green chemistry. This method is more environmentally friendly and efficient compared to traditional processes (Yuwen et al., 2017).

Pharmaceutical Research

In pharmaceutical research, compounds like methyl thiophene-2-carboxylate, which can be synthesized from methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate, are used as synthetic equivalents in reactions promoted by samarium diiodide. This process aids in creating long-chain esters with remote hydroxyl and carboxyl groups, important in developing various pharmaceutical agents (Yang et al., 2000).

Propiedades

IUPAC Name |

methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYZSWSTCZCQT-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2839895.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)

![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)

![N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839908.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)